2-{Naphtho[2,1-b]furan-2-yl}acetic acid
Description
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-10/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGYVVRBNUSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267431-36-6 | |
| Record name | 2-{naphtho[2,1-b]furan-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Naphtho[2,1-b]furan-2-yl}acetic acid can be achieved through a one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol. The reaction is typically carried out in the presence of triethylamine (Et3N) as a base and acetonitrile (CH3CN) as a solvent at room temperature for 24 hours. The reaction mixture is then refluxed with hydrochloric acid (HCl) and acetic acid (AcOH) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{Naphtho[2,1-b]furan-2-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphtho[2,1-b]furan derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various functionalized naphtho[2,1-b]furan derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-{Naphtho[2,1-b]furan-2-yl}acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain natural products.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{Naphtho[2,1-b]furan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are enzymes involved in DNA replication and transcription, thereby exhibiting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Key Observations :
Functionalization
- Schiff bases: Condensation of hydrazides with aldehydes (e.g., 5a-d) achieved in ethanol under reflux (yield: 70–80%) .
- Thiazolidinones: Cyclization with mercaptoacetic acid and ZnCl₂ yields heterocyclic derivatives (e.g., 6a-d) .
Efficiency : One-pot multicomponent reactions (e.g., using Meldrum’s acid) provide higher yields (85–90%) compared to stepwise methods .
Antibacterial Activity
Trends :
Analgesic and Antifungal Activity
- Compound 3d (pyrazole derivative): Exhibited 75% analgesic efficacy (vs. 82% for aspirin) in tail-flick tests .
- Compound 4e (nitrophenyl-pyrazoline): Showed potent antifungal activity against C. albicans (MIC: 15 μg/mL) .
Physicochemical Properties
| Property | This compound | 2-(2-Methyl derivative) | 2-(Methylsulfanyl derivative) |
|---|---|---|---|
| Solubility (H₂O) | Insoluble | Insoluble | Slightly soluble |
| LogP | 2.8 | 3.1 | 3.5 |
| pKa | 4.2 (carboxylic acid) | 4.5 | 4.0 |
Notes:
Biological Activity
2-{Naphtho[2,1-b]furan-2-yl}acetic acid is a compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological pathways. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical and Physical Properties
- Molecular Formula : C₁₄H₁₀O₃
- Molecular Weight : 226.23 g/mol
- Structure : The compound features a naphtho[2,1-b]furan moiety linked to an acetic acid group, contributing to its unique biochemical interactions.
This compound exhibits several important biochemical properties:
- Enzyme Interactions : It has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response by reducing the production of pro-inflammatory prostaglandins.
- Oxidative Stress Modulation : The compound interacts with enzymes involved in oxidative stress responses, suggesting potential antioxidant properties.
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Cell Proliferation and Apoptosis : In cancer cell lines, this compound can induce apoptosis by activating caspases and promoting cytochrome c release from mitochondria.
- Differentiation : It may also affect differentiation pathways in various cell types, although specific mechanisms are still under investigation.
The molecular mechanisms through which this compound exerts its effects are multifaceted:
- Receptor Binding : this compound binds to specific receptors on cell surfaces, initiating intracellular signaling cascades that can lead to altered gene expression and cellular behavior.
- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, generating reactive intermediates that can interact with cellular macromolecules. This interaction is critical for its biological activity and therapeutic potential.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound:
| Study | Findings |
|---|---|
| Benchchem Analysis | Demonstrated anti-inflammatory effects through cyclooxygenase inhibition. |
| Cellular Studies | Induced apoptosis in cancer cell lines via caspase activation. |
| Metabolic Pathway Research | Identified interactions with cytochrome P450 enzymes leading to reactive intermediate formation. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Research : In vitro studies showed that treatment with this compound resulted in significant apoptosis in breast cancer cell lines. The mechanism involved the activation of intrinsic apoptotic pathways and was associated with reduced tumor growth in animal models.
- Inflammatory Disorders : Animal studies demonstrated that administration of this compound led to decreased inflammation markers in models of arthritis and colitis, suggesting its utility as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
